(±)-Fluazifop (±)-Fluazifop 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid is a monocarboxylic acid that is propanoic acid substituted by a 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy group at position 2. It is an aromatic ether, a monocarboxylic acid, an organofluorine compound and a member of pyridines.
Brand Name: Vulcanchem
CAS No.: 69335-91-7
VCID: VC0150276
InChI: InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)
SMILES: CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Molecular Formula: C15H12F3NO4
Molecular Weight: 327.25 g/mol

(±)-Fluazifop

CAS No.: 69335-91-7

Reference Standards

VCID: VC0150276

Molecular Formula: C15H12F3NO4

Molecular Weight: 327.25 g/mol

(±)-Fluazifop - 69335-91-7

CAS No. 69335-91-7
Product Name (±)-Fluazifop
Molecular Formula C15H12F3NO4
Molecular Weight 327.25 g/mol
IUPAC Name 2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid
Standard InChI InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)
Standard InChIKey YUVKUEAFAVKILW-UHFFFAOYSA-N
SMILES CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Canonical SMILES CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Description 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid is a monocarboxylic acid that is propanoic acid substituted by a 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy group at position 2. It is an aromatic ether, a monocarboxylic acid, an organofluorine compound and a member of pyridines.
Synonyms Fluazifop; 2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic Acid
PubChem Compound 91701
Last Modified Nov 11 2021
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